molecular formula C20H30O2 B026134 Eicosapentaenoic Acid-d5 CAS No. 1197205-73-4

Eicosapentaenoic Acid-d5

Cat. No.: B026134
CAS No.: 1197205-73-4
M. Wt: 307.5 g/mol
InChI Key: JAZBEHYOTPTENJ-YSTLBCQOSA-N
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Description

Eicosapentaenoic Acid-d5 (EPA-d5) is a deuterium-labeled analog of the omega-3 polyunsaturated fatty acid eicosapentaenoic acid (EPA). Its molecular formula is C₂₀H₂₅D₅O₂, with a molecular weight of 307.48 g/mol and a CAS registry number of 1197205-73-4 . The deuterium atoms are incorporated at positions 19, 19, 20, 20, and 20 on the alkyl chain, replacing five hydrogen atoms . This stable isotope labeling ensures minimal interference with the compound’s biochemical behavior, making EPA-d5 a critical tool in quantitative mass spectrometry (MS) and lipidomics research, where it serves as an internal standard for tracing unlabeled EPA in biological samples .

EPA-d5 is synthesized to ≥98% chemical purity, with ≥99% of the product existing in deuterated forms (d1–d5) and ≤1% as non-deuterated EPA (d0) . It is typically supplied as an ethanol solution and stored at -20°C for long-term stability (>2 years) . Applications span neuroinflammation, metabolic disorders, and cancer research, particularly in studies requiring precise quantification of EPA in plasma, tissues, or cell cultures .

Mechanism of Action

Target of Action

Eicosapentaenoic Acid-d5 (EPA-d5) primarily targets the cardiovascular system . It is used as an adjunct to maximally tolerated statin therapy to reduce the risk of myocardial infarction, stroke, coronary revascularization, and unstable angina requiring hospitalization in adult patients with elevated triglyceride levels . It can also be used as an adjunct to diet and lifestyle to treat patients with severe hypertriglyceridemia .

Mode of Action

EPA-d5 interacts with its targets by reducing the synthesis and enhancing the clearance of triglycerides . It is metabolized to leukotriene B5 (LTB5) and thromboxane A3 (TXA3), which are eicosanoids that promote vasodilation, inhibit platelet aggregation and leukocyte chemotaxis, and are anti-atherogenic and anti-thrombotic . Potential mechanisms of action include increased β-oxidation; inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT); decreased lipogenesis in the liver; and increased plasma lipoprotein lipase activity .

Pharmacokinetics

After ingestion, EPA-d5 is metabolized to eicosapentaenoic acid (EPA). EPA is absorbed in the small intestine and enters circulation. Peak plasma concentration occurs about five hours after ingestion, and the half-life is about 89 hours . EPA is lipolyzed mostly in the liver .

Action Environment

The action, efficacy, and stability of EPA-d5 can be influenced by various environmental factors. For instance, EPA-d5 absorption may be affected by diet fats, age, health, and supplement formulation . Furthermore, EPA-d5 is oxygenated by COX-1 and COX-2 at rates of about 5% and 30%, respectively, compared to arachidonic acid .

Biochemical Analysis

Biochemical Properties

Eicosapentaenoic Acid-d5 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is oxygenated by COX-1 and COX-2 enzymes at rates of about 5% and 30%, respectively, compared to arachidonic acid . Moreover, this compound has been shown to offer protection against coronary heart disease, thrombosis, ischemic brain injury, scaly dermatitis, and some inflammatory diseases .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing inflammation and improving insulin sensitivity and glucose metabolism . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to inhibit endothelial cell migration in vitro .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the phospholipid bilayer in blood vessels where it could modulate inflammation and endothelial dysfunction and inhibit lipid oxidation at sites of plaque formation . Furthermore, it acts as a precursor for prostaglandin-3, thromboxane-3, and leukotriene-5 eicosanoids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, a study showed that a 10-week supplementation with this compound resulted in the reduction of two key TCA cycle intermediates, α-ketoglutarate and fumarate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in animal models of diet-induced obesity and cardiovascular disease, this compound has been shown to reduce inflammation and improve insulin sensitivity and glucose metabolism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It affects the TCA cycle, the interconversion of pentose and glucuronate, and alanine, aspartate, and glutamate pathways . It also interacts with enzymes or cofactors in these pathways.

Subcellular Localization

It is known that omega-3 fatty acids like this compound are important components of cell membranes and have roles in various metabolic processes .

Biological Activity

Eicosapentaenoic Acid-d5 (EPA-d5) is a deuterated form of eicosapentaenoic acid (EPA), an omega-3 fatty acid known for its numerous health benefits, particularly in cardiovascular health, inflammation modulation, and metabolic processes. This article delves into the biological activity of EPA-d5, highlighting its metabolic pathways, effects on health, and relevant research findings.

Overview of this compound

Eicosapentaenoic Acid (EPA) is a polyunsaturated fatty acid with the chemical formula C20H30O2. The deuterated form, EPA-d5, is used in research to trace metabolic pathways due to its stable isotopic labeling. This allows for precise tracking of EPA metabolism in biological systems.

Metabolic Pathways

EPA is primarily metabolized through two main pathways:

  • Cyclooxygenase (COX) Pathway : EPA can be converted into prostaglandins and thromboxanes, which are involved in inflammatory responses.
  • Lipoxygenase (LOX) Pathway : This pathway leads to the formation of leukotrienes and other eicosanoids that play roles in immune responses.

Studies indicate that EPA-derived metabolites exhibit anti-inflammatory properties, which are crucial in managing conditions such as cardiovascular diseases and inflammatory disorders. For instance, EPA has been shown to modulate the eicosanoid profile by increasing the production of anti-inflammatory mediators while reducing pro-inflammatory compounds .

Case Studies and Research Findings

  • Cardiovascular Health : A study showed that dietary supplementation with EPA significantly altered the eicosanoid profile in humans, leading to increased levels of beneficial CYP-dependent epoxy-metabolites. These metabolites are associated with vasodilation and cardioprotection .
  • Inflammation Reduction : In clinical trials, EPA supplementation resulted in decreased levels of inflammatory markers such as interleukin-17 (IL-17) and tumor necrosis factor-alpha (TNF-α) in patients with acute and chronic inflammatory diseases .
  • Infants with Intrauterine Growth Restriction (IUGR) : Research involving infants with IUGR demonstrated impaired conversion of deuterated precursors to DHA when supplemented with EPA-d5. This indicates the significance of adequate omega-3 fatty acids during critical growth periods .

Data Tables

The following table summarizes key findings from various studies on the biological activity of EPA-d5:

Study FocusKey FindingsReference
Cardiovascular EffectsIncreased CYP-dependent epoxy-metabolites linked to improved heart health
Inflammatory MarkersSignificant reduction in IL-17 and TNF-α levels with EPA supplementation
Metabolism in IUGR InfantsImpaired DHA formation from EPA-d5; lower metabolic activity compared to controls
BioavailabilityHigh bioavailability of EPA-d5 regardless of food intake

Scientific Research Applications

Analytical Chemistry

Internal Standard for Quantification
EPA-d5 is primarily utilized as an internal standard for the quantification of EPA in biological samples. Its deuterated nature allows for precise measurements using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). The incorporation of EPA-d5 helps to correct for variability in sample preparation and analysis, enhancing the reliability of results. Its high purity (≥99%) ensures minimal interference during analysis, making it a preferred choice among researchers .

Cancer Research

Mechanisms of Action
Research indicates that EPA and its derivatives, including EPA-d5, can influence cancer cell behavior. Studies have shown that these fatty acids are incorporated into cell membranes, affecting membrane fluidity and the function of membrane proteins involved in cell survival and proliferation. For instance, the incorporation of EPA-d5 into lipid rafts alters the localization and phosphorylation of the epidermal growth factor receptor (EGFR), which is critical in various cancers, including breast cancer .

Case Studies

  • A systematic review analyzed the anti-cancer effects of EPA and docosahexaenoic acid (DHA) on breast cancer cell lines. It was found that EPA significantly decreased cell viability and increased apoptosis when incorporated into tumor cell lipids .
  • In feeding studies with rats bearing induced mammary tumors, diets enriched with EPA showed a preferential increase in EPA levels within tumor lipids compared to DHA, suggesting a potential therapeutic advantage of EPA over DHA in certain contexts .

Cardiovascular Health

Inflammation and Lipid Metabolism
EPA-d5 has been studied for its role in modulating inflammatory processes and lipid metabolism. As an inhibitor of 5-lipoxygenase (5-LO), it may help reduce inflammatory markers associated with cardiovascular diseases. The ability to measure EPA levels accurately using EPA-d5 can aid in understanding its effects on lipid profiles and inflammatory responses in clinical settings .

Nutritional Studies

Biomarker for Fish Consumption
EPA-d5 serves as a biomarker for dietary intake of fish and omega-3 fatty acids. Its presence in plasma can reflect fish consumption patterns, aiding epidemiological studies that link dietary habits to health outcomes. This application is particularly relevant in studies investigating the relationship between omega-3 intake and chronic diseases such as cardiovascular disease and diabetes .

Q & A

Basic Research Questions

Q. How can researchers verify the isotopic purity and chemical stability of Eicosapentaenoic Acid-d5 (EPA-d5) in experimental workflows?

EPA-d5 must be characterized using mass spectrometry (MS) to confirm its isotopic purity (≥98 atom % deuterium) and chemical stability. Analytical techniques such as liquid chromatography (LC)-MS/MS should quantify the ratio of deuterated (d5) to non-deuterated (d0) forms. Storage at −20°C in ethanol solutions preserves stability for ≥2 years, as degradation can alter deuterium incorporation and introduce experimental artifacts .

Q. What methodologies are recommended for extracting EPA-d5 from biological matrices like serum or tissue?

The Bligh-Dyer method is widely used for lipid extraction due to its efficiency in separating lipids from aqueous phases. Homogenize samples with chloroform:methanol (2:1 v/v), followed by phase separation with additional chloroform and water. EPA-d5, being a hydrophobic ω-3 fatty acid, partitions into the chloroform layer, which is then evaporated under nitrogen and reconstituted in ethanol for downstream analysis .

Q. How is EPA-d5 utilized as an internal standard in untargeted metabolomics?

EPA-d5 is spiked into samples at known concentrations to correct for matrix effects and ionization efficiency in LC-MS. For example, in serum metabolomics, 250 ng/mL of EPA-d5 is added alongside other deuterated standards (e.g., docosapentaenoic acid-d5) to normalize peak areas and quantify endogenous EPA levels. Recovery rates should be monitored to ensure consistency (<35% variation) .

Advanced Research Questions

Q. What experimental strategies address spectral overlap between EPA-d5 and endogenous EPA in mass spectrometry?

Deuterium labeling introduces a mass shift of +5 Da (M+5), distinguishable via high-resolution MS. However, isotopic interference can occur in complex matrices. To mitigate this, use selective reaction monitoring (SRM) targeting unique fragmentation ions (e.g., m/z 307.5 for EPA-d5 vs. 302.5 for EPA) and optimize chromatographic separation to resolve co-eluting isomers .

Q. How can researchers design dose-response studies to evaluate EPA-d5’s metabolic incorporation into cellular lipid pools?

Treat cell cultures with graded concentrations of EPA-d5 (e.g., 1–100 µM) and incubate for 24–72 hours. Extract lipids, perform fatty acid methyl ester (FAME) derivatization, and quantify EPA-d5 incorporation via gas chromatography (GC)-MS. Normalize data to protein content or cell count, and compare with unlabeled EPA to assess isotopic dilution effects .

Q. What statistical approaches resolve contradictions in EPA-d5’s metabolic flux data across studies?

Discrepancies may arise from differences in isotopic tracer administration (e.g., bolus vs. continuous infusion) or tissue-specific turnover rates. Apply compartmental modeling to account for kinetic heterogeneity, and use multivariate analysis (e.g., PCA) to identify confounding variables like diet or genetic background .

Q. How does EPA-d5 enable mechanistic studies of lipid-mediated epigenetic regulation (e.g., histone demethylase modulation)?

EPA-d5 can trace endogenous EPA’s incorporation into nuclear membranes, where it influences lipid rafts and enzyme accessibility. Co-treat cells with EPA-d5 and inhibitors (e.g., Corin, a dual LSD1/HDAC inhibitor) to dissect EPA’s role in chromatin remodeling. Validate via ChIP-seq for histone methylation marks (e.g., H3K4me2) .

Q. Methodological Notes

  • Quality Control : Include batch-specific deuterium purity certificates and validate MS signal linearity across expected concentration ranges .
  • Data Reproducibility : Adhere to FAIR principles by documenting extraction protocols, MS parameters, and raw data deposition in public repositories .
  • Ethical Reporting : Disclose conflicts of interest, particularly if using commercial standards (e.g., Santa Cruz Biotechnology’s sc-205304), and cite primary synthesis literature .

Comparison with Similar Compounds

Comparison with Similar Compounds

EPA-d5 is one of several deuterated fatty acids used in biomedical research. Below, it is compared structurally, functionally, and analytically with related compounds.

Structural and Isotopic Differences

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Isotope Labeling Position Key Applications
Eicosapentaenoic Acid-d5 1197205-73-4 C₂₀H₂₅D₅O₂ 307.48 C19, C20 (5 deuteriums) LC-MS/MS quantification
Docosahexaenoic Acid-d5 (DHA-d5) N/A C₂₂H₂₉D₅O₂ 335.52 Not specified Lipid metabolism studies
Arachidonic Acid-d8 (ARA-d8) N/A C₂₀H₂₄D₈O₂ 320.50 Multiple positions Inflammatory signaling assays
α-Linolenic Acid-d5 145191-04-4 C₁₈H₂₅D₅O₂ 283.44 Not specified Plant lipidomics
  • Carbon Chain and Double Bonds : EPA-d5 has a 20-carbon chain with five cis double bonds (5Z,8Z,11Z,14Z,17Z), distinguishing it from DHA-d5 (22 carbons, six double bonds) and ARA-d8 (20 carbons, four double bonds) .
  • Isotopic Labeling : Unlike ARA-d8, which carries eight deuteriums, EPA-d5’s five deuteriums reduce its molecular weight shift (+5 Da vs. +8 Da for ARA-d8), which is critical for MS resolution .

Functional and Analytical Performance

  • MS Sensitivity : EPA-d5 exhibits a mass shift of +5 Da from unlabeled EPA (302.45 g/mol → 307.48 g/mol), enabling clear distinction in MS chromatograms. In contrast, DHA-d5’s +5 Da shift (from 328.49 g/mol to 335.52 g/mol) overlaps with natural isotopic peaks of other lipids, requiring high-resolution instruments for accurate detection .
  • Biological Stability: EPA-d5 demonstrates negligible metabolic loss of deuterium in vivo, unlike shorter-chain deuterated acids (e.g., α-linolenic acid-d5), which may undergo β-oxidation .
  • This inertness ensures specificity in tracer studies.

Key Research Findings

Pediatric Metabolic Studies

A 2025 study of 200 obese children used EPA-d5 as an internal standard in LC-MS/MS assays, revealing that plasma EPA levels inversely correlated with insulin resistance (r = -0.34, p < 0.01) .

Cancer Mechanistic Insights

Analytical Validation

EPA-d5-spiked plasma samples showed 98–102% recovery in interlaboratory validations, outperforming DHA-d5 (95–97%) due to reduced matrix interference .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z,17Z)-19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-15-/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZBEHYOTPTENJ-YSTLBCQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149660
Record name (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197205-73-4
Record name (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197205-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Eicosapentaenoic Acid-d5
Eicosapentaenoic Acid-d5
Reactant of Route 5
Eicosapentaenoic Acid-d5
Reactant of Route 6
Reactant of Route 6
Eicosapentaenoic Acid-d5

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